Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O3 . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a tert-butyl group, an amino group, and a carboxylate group.
Mechanism of Action
Target of Action
Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The piperazine ring’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery .
Result of Action
Piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of complex molecules. For instance, it is used as a reactant in the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, affecting processes such as cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active sites of enzymes, either blocking substrate access or facilitating the catalytic process . These interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into bioactive metabolites. These interactions can affect the levels of various metabolites within cells, thereby influencing metabolic flux . The compound’s role in these pathways underscores its importance in biochemical research and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments can affect its function, enabling it to interact with specific biomolecules and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method includes:
Starting Material: Piperidine derivative.
Reagent: Tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Procedure: The piperidine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology:
Drug Development: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biochemical Studies: Used in studies to understand the interaction of piperidine derivatives with biological targets.
Medicine:
Therapeutic Agents: Investigated for its potential use in developing drugs for various medical conditions.
Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: Applied in the synthesis of materials with specific properties for industrial applications.
Agriculture: Used in the development of agrochemicals for crop protection and enhancement.
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: The main differences lie in the substituents attached to the piperidine ring. For example, the ethoxy, hydrazino, and methoxy groups in the similar compounds.
- Unique Properties: Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is unique due to its amino group, which imparts specific reactivity and interaction potential with biological targets.
- Applications: While all these compounds serve as intermediates in organic synthesis, their specific applications may vary based on their reactivity and interaction with other molecules.
Properties
IUPAC Name |
tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)8-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBFGLKMWGHNEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647888 | |
Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
782493-57-6 | |
Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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